molecular formula C17H14BrNO3 B14948678 3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one

3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one

Cat. No.: B14948678
M. Wt: 360.2 g/mol
InChI Key: UTSAYKYHAXFCNM-UHFFFAOYSA-N
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Description

3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or organometallic reagents in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. It can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C17H14BrNO3/c1-19-14-5-3-2-4-13(14)17(22,16(19)21)10-15(20)11-6-8-12(18)9-7-11/h2-9,22H,10H2,1H3

InChI Key

UTSAYKYHAXFCNM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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